molecular formula C10H9FN2O B2620278 1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-ol CAS No. 181371-35-7

1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-ol

Número de catálogo: B2620278
Número CAS: 181371-35-7
Peso molecular: 192.193
Clave InChI: DFUPIZIAAHEIIF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Structural Characterization

Molecular Geometry and Crystallographic Analysis

The crystal structure of 1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-ol reveals a complex arrangement involving three distinct rings: a fluorophenyl group, a pyrazol-5-one core, and a phenylthiol substituent. Key geometrical features include:

  • Dihedral Angles :

    • The pyrazol-5-one ring is inclined at angles of 33.10° and 79.57° relative to the fluorophenyl and phenylthiol rings, respectively.
    • The fluorophenyl ring exhibits a planar geometry with a maximum deviation of 0.0090 Å at atom C2, while the phenylthiol ring has a maximum deviation of 0.0229 Å at sulfur atom S1.
  • Bond Lengths :

    • The C–F bond length in the fluorophenyl group is 1.356–1.392 Å , consistent with typical aromatic systems.
    • The pyrazol-5-one ring maintains normal bond lengths, comparable to related structures.
  • Crystal Packing :

    • Neighboring molecules form inversion dimers via R²²(8) hydrogen-bond motifs, stabilized by intermolecular N–H⋯O, C–H⋯F, and C–H⋯O interactions.
    • Weak π–π interactions (centroid–centroid distance = 3.692 Å ) and C–H⋯π interactions further stabilize the lattice.

Table 1: Hydrogen-Bond Geometry in this compound

D–H⋯A D–H (Å) H⋯A (Å) D⋯A (Å) ∠D–H⋯A (°)
N2–H1N2⋯O1^i 0.93 1.72 2.635 168
C2–H2A⋯F1^ii 0.93 2.49 3.145 128
C4–H4A⋯F1^iii 0.93 2.43 3.238 145
Symmetry codes: (i) -x+1, y, -z+1; (ii) -x+1, y+1, -z+1; (iii) -x, y-1, -z.

Tautomeric Equilibrium Studies

The compound undergoes enol-to-keto tautomerism during crystallization, transitioning from the enol form in solution to the keto form in the solid state.

  • Enol Form :

    • Dominant in solution, characterized by a hydroxyl group at the C5 position.
    • Stabilized by intramolecular hydrogen bonding and solvation effects.
  • Keto Form :

    • Observed in the crystal structure, with a carbonyl group at C5.
    • Stabilized by intermolecular hydrogen bonds and π–π interactions.
  • Equilibrium Drivers :

    • Crystallization Conditions : The keto form is favored under low-temperature crystallization due to reduced entropy and enhanced hydrogen-bonding interactions.
    • Solvent Effects : Polar solvents may stabilize the enol form via hydrogen bonding, while nonpolar solvents favor the keto form.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR :

    • A broad singlet at δ 12.54 ppm corresponds to the enolic OH proton in the enol form.
    • Aromatic protons of the fluorophenyl group appear as multiplets at δ 7.77–7.70 and δ 7.35–7.29 .
    • The methyl group at C3 resonates as a singlet at δ 2.18–2.22 ppm .
  • ¹³C NMR :

    • The carbonyl carbon (C5) in the keto form appears as a signal at δ 161.2 ppm (with a coupling constant Jₐ-F = 245 Hz ).
    • The fluorophenyl carbons show signals at δ 116.4–125.0 ppm (coupled to fluorine).
  • ¹⁹F NMR :

    • A singlet at δ -114.8 ppm confirms the presence of the fluorine atom in the fluorophenyl group.
Infrared (IR) Spectroscopy
  • Enol Form : A strong O–H stretch at ~3200 cm⁻¹ and a C=C stretch at ~1600 cm⁻¹ .
  • Keto Form : A carbonyl (C=O) stretch at ~1700 cm⁻¹ and reduced O–H intensity.
Mass Spectrometry
  • HRMS : The molecular ion peak at m/z 300.34 [M+] matches the molecular formula C₁₆H₁₃FN₂OS .

Propiedades

IUPAC Name

2-(4-fluorophenyl)-5-methyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O/c1-7-6-10(14)13(12-7)9-4-2-8(11)3-5-9/h2-6,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZMCDQXCAWCZMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(N1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401263790
Record name 1-(4-Fluorophenyl)-3-methyl-1H-pyrazol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401263790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181371-35-7
Record name 1-(4-Fluorophenyl)-3-methyl-1H-pyrazol-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401263790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-ol typically involves the reaction of 4-fluoroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent hydrolysis. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete cyclization and formation of the pyrazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions: 1-(4-Fluorophenyl)-3-methyl-1H-pyrazol-5-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of 1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-one.

    Reduction: Formation of this compound.

    Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Synthesis and Structural Characteristics

The synthesis of 1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-ol involves various methods that yield high-purity compounds suitable for further studies. The compound has been characterized using techniques such as NMR spectroscopy and X-ray crystallography, confirming its structural integrity and tautomeric forms. Notably, it undergoes enol-to-keto tautomerism during crystallization, which can influence its biological properties and interactions with other molecules .

Anticancer Properties

Research indicates that derivatives of this compound exhibit promising anticancer activities. A series of pyrazole derivatives have been synthesized and evaluated for their antiproliferative effects against prostate cancer cell lines (LNCaP and PC-3). For instance, certain compounds demonstrated significant inhibition of cell growth with IC50 values as low as 18 µmol/L, alongside notable downregulation of prostate-specific antigen (PSA) levels . This suggests potential applications in targeting androgen receptors in prostate cancer therapy.

Anti-inflammatory Effects

The compound also shows anti-inflammatory properties through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in mediating inflammatory responses. This activity has been linked to the presence of the fluorophenyl group, which enhances the biological efficacy of the pyrazole derivatives.

Antimicrobial Activity

Recent studies have explored the antimicrobial potential of this compound and its derivatives. The incorporation of halogen substituents like fluorine has been shown to enhance the antimicrobial activity against various pathogens, making these compounds candidates for developing new antimicrobial agents .

Computational Studies and Molecular Docking

Computational studies, including molecular docking simulations, have been employed to predict the interactions between this compound and biological targets. These studies reveal insights into the binding affinities and mechanisms by which these compounds exert their biological effects. For example, docking studies have indicated strong binding interactions with key proteins involved in cancer progression and inflammation .

Summary of Findings

The following table summarizes key findings regarding the applications of this compound:

Application Description Key Findings
AnticancerInhibits growth in prostate cancer cell linesIC50 values as low as 18 µmol/L; significant PSA downregulation
Anti-inflammatoryInhibits COX enzymesEffective against inflammatory pathways
AntimicrobialExhibits activity against various pathogensEnhanced efficacy with halogen substitutions
Computational StudiesPredicts binding interactions with biological targetsStrong binding affinities observed in molecular docking

Mecanismo De Acción

The mechanism of action of 1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Comparisons

a) Halogen Substitution Effects
Compounds 4 (Cl-substituted) and 5 (F-substituted) from and share the same core structure as the target compound but differ in halogen substitution on the aryl-thiazole moiety. Single-crystal diffraction studies reveal that these compounds are isostructural , with identical molecular conformations but slight adjustments in crystal packing to accommodate Cl vs. F atoms. For instance, the C–X bond lengths (X = Cl: 1.74 Å; X = F: 1.35 Å) and van der Waals radii differences lead to distinct intermolecular interactions, affecting solubility and thermal stability .

b) Substituent Position and Conformation
lists 1-(4-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-ol , which replaces the methyl group in the target compound with a methoxyphenyl group. The methoxy substituent increases steric bulk and electron density, altering hydrogen-bonding patterns and reducing crystallinity compared to the fluorophenyl-methyl analog .

Data Tables

Table 1: Structural and Physical Properties of Selected Pyrazole Derivatives

Compound Substituents (Position) Crystal System Biological Activity (IC₅₀/IZ*) Ref.
Target Compound 4-F, 3-CH₃, 5-OH Not reported Not tested [15]
4 (Cl-substituted) 4-Cl, thiazole core Monoclinic Antimicrobial (IZ: 18 mm) [1]
5 (F-substituted) 4-F, thiazole core Monoclinic Antimicrobial (IZ: 16 mm) [1]
2j (Chalcone) 4-Br, 5-I, 4-F N/A Enzyme inhibition (4.7 μM) [5]

*IZ = Inhibition Zone (mm); IC₅₀ = Half-maximal inhibitory concentration.

Table 2: Impact of Substituents on Bioactivity

Substituent Electronegativity Effect on Bioactivity
Fluorine (4-F) 3.98 Enhances metabolic stability, enzyme binding
Chlorine (4-Cl) 3.16 Improves hydrophobic interactions, antimicrobial
Methoxy (4-OCH₃) 2.58 Reduces potency due to steric hindrance

Key Research Findings

Isostructurality vs. Bioactivity : While halogen substitution (Cl vs. F) preserves molecular conformation, it significantly impacts biological activity. For example, Cl-substituted analogs often outperform F-substituted ones in antimicrobial assays due to enhanced hydrophobic interactions .

Hydrogen Bonding: The hydroxyl group at position 5 in the target compound enables hydrogen bonding with biological targets, a feature absent in non-hydroxylated analogs like 31a and 31b .

Electron-Withdrawing Effects : Fluorine’s electronegativity improves ligand-receptor binding in enzyme inhibition, as seen in chalcone derivatives .

Actividad Biológica

1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-ol is a pyrazole derivative that has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique substitution pattern with a fluorophenyl group and a hydroxyl group, which significantly influences its chemical reactivity and biological activity. The presence of the fluorine atom enhances the compound's lipophilicity, potentially improving its bioavailability and interaction with biological targets .

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties. In vitro studies have shown that it exhibits significant activity against various pathogens, including bacteria and fungi. For instance, derivatives of pyrazole have been reported to have minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating strong bactericidal effects .

Pathogen MIC (μg/mL) MBC (μg/mL)
Staphylococcus aureus0.220.25
Staphylococcus epidermidis0.250.30

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. Studies indicate that it can inhibit key enzymes involved in inflammatory pathways, such as COX-1 and COX-2, with IC50 values significantly lower than those of standard anti-inflammatory drugs like diclofenac . The anti-inflammatory mechanism is attributed to the modulation of cytokine production and inhibition of leukocyte migration.

Compound IC50 (μg/mL) Standard (Diclofenac)
This compound54.6554.65

Antioxidant Activity

Research has shown that this pyrazole derivative possesses antioxidant properties, which can help in neutralizing free radicals and reducing oxidative stress in cells. The antioxidant activity was assessed using various assays, demonstrating that the compound effectively scavenges reactive oxygen species (ROS) .

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound can inhibit enzymes involved in inflammatory processes, such as cyclooxygenases (COX) and lipoxygenases (LOX), leading to reduced production of pro-inflammatory mediators.
  • Receptor Modulation : It may interact with various receptors, modulating their activity to exert therapeutic effects.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of several pyrazole derivatives, including this compound, against clinical isolates of resistant strains. The results indicated a strong potential for these compounds as alternatives to traditional antibiotics .
  • Anti-inflammatory Trials : Clinical trials have explored the anti-inflammatory effects of this compound in models of arthritis, demonstrating significant reductions in inflammation markers compared to control groups .

Q & A

Q. What synthetic routes are available for 1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-ol, and how do conventional vs. non-conventional methods differ?

Methodological Answer: The compound is typically synthesized via cyclocondensation of fluorinated phenylhydrazines with β-diketones or β-keto esters. For example, refluxing 1-(4-fluorophenyl)hydrazine with ethyl acetoacetate in ethanol/glacial acetic acid (7:3 v/v) yields the pyrazolone core. Non-conventional methods, such as microwave-assisted synthesis, reduce reaction times (e.g., 30 minutes vs. 7 hours) and improve yields by ~20% . Characterization via 1H^1 \text{H}-NMR should confirm the absence of competing tautomers (e.g., keto-enol equilibria) by observing sharp singlet peaks for the pyrazole C-H protons .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • FT-IR : Identifies tautomeric forms (e.g., enol: ν(O-H) ~3200 cm1^{-1}; keto: ν(C=O) ~1650 cm1^{-1}) .
  • 1H^1 \text{H}-NMR : Monitors substituent effects (e.g., deshielding of the pyrazole C-H proton at δ 6.0–6.5 ppm due to fluorine para-substitution) .
  • X-ray crystallography : Resolves tautomeric preference (e.g., enol form in solution vs. keto form in crystals). Use SHELXL for refinement, with R-factors < 0.05 indicating high precision .

Q. How does tautomerism influence the compound’s reactivity and crystallization?

Methodological Answer: The enol-to-keto tautomerism (evidenced by O-H···N hydrogen bonds in crystals) affects solubility and intermolecular interactions. During crystallization (e.g., from ethanol), the keto form dominates due to stabilization via N–H···O and C–H···F interactions, forming R22_2^2(8) ring motifs. TGA/DSC can quantify thermal stability differences between tautomers .

Advanced Research Questions

Q. How can DFT and molecular dynamics (MD) simulations predict hydrogen bonding and reactivity?

Methodological Answer:

  • DFT : Calculate HOMO-LUMO gaps (e.g., ~5.2 eV for the keto form) to assess electrophilicity. NBO analysis reveals hyperconjugative interactions (e.g., LP(O) → σ*(N–H)) stabilizing the keto tautomer .
  • MD : Simulate solvent effects (e.g., ethanol vs. DMSO) on tautomer populations. Radial distribution functions (RDFs) identify preferred hydrogen-bonding partners (e.g., O–H···O vs. O–H···N) .

Q. What challenges arise in resolving crystal structures using X-ray diffraction?

Methodological Answer:

  • Disorder handling : Fluorine atoms may exhibit positional disorder; use PART commands in SHELXL to model alternative conformations .
  • Twinned data : For non-merohedral twinning, employ HKLF 5 format in SHELX and validate with Rint_{\text{int}} < 0.05 .
  • Validation : Check using PLATON’s ADDSYM to avoid missed symmetry and verify hydrogen-bond geometry with Mogul .

Q. How do hydrogen bonding patterns dictate supramolecular assembly in the solid state?

Methodological Answer: Graph set analysis (e.g., Etter’s notation) classifies motifs like C(6) chains (from C–H···π interactions) or R22_2^2(8) dimers (N–H···O bonds). For 1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-one, π–π stacking (centroid distance ~3.69 Å) and C–H···F bonds stabilize 2D layers parallel to the bc-plane. Use Mercury to visualize and quantify these interactions .

Q. How should researchers address contradictions in spectroscopic vs. crystallographic data?

Methodological Answer:

  • Case study : If NMR suggests enol dominance (sharp O-H peak), but X-ray shows keto form, reconcile via variable-temperature NMR to track tautomer equilibria.
  • Validation : Cross-check refinement parameters (e.g., displacement ellipsoids in SHELXL) and validate against Hirshfeld surfaces (CrystalExplorer) to confirm hydrogen-bond robustness .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.